硼化钴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cobalt borides are inorganic compounds with the general formula CoxB. The two main cobalt borides are CoB and Co2B . These are refractory materials known for their exceptional resistance to oxidation . They are used in various fields such as materials science, renewable energy, and organic synthesis .

Synthesis Analysis

Cobalt boride is produced under high temperatures such as 1500 °C . It can be synthesized by a facile chemical reduction and in situ hydrolysis strategy . Another method involves calciothermic cobalt boride powder production in molten salt, starting from cheap oxide compounds .Molecular Structure Analysis

Intermetallic borides are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . The structural features of intermetallic borides emphasize the covalent linkage patterns of boron atoms in them .Chemical Reactions Analysis

Cobalt borides play a crucial role in various chemical reactions. They are used as catalysts in the oxygen evolution reaction (OER), which is essential in many renewable energy storage and conversion devices . They are also used in the hydrogen evolution reaction (HER) for the electrochemical production of hydrogen .Physical And Chemical Properties Analysis

Cobalt boride has a molar mass of 69.744 and appears as a refractory solid . It has a density of 7.25 g/cm3 and a melting point of 1460 °C . It is known for its high oxidation resistance .科学研究应用

a. Oxygen Evolution Reaction (OER): Cobalt borides have been extensively studied as catalysts for the OER, a crucial process in renewable energy storage and conversion devices. Their high activity and stability make them promising candidates for water splitting and fuel cells .

b. Li-S Batteries: Heterostructure nanosheets composed of cobalt boride (CoB) on nitrogen, boron-codoped porous carbon (NBC) have been investigated as cathode materials in Li-S batteries. These materials enhance battery performance and promote efficient energy storage .

Materials Science

Cobalt borides are exceptionally resistant to oxidation, making them valuable in materials science:

a. Surface Coatings: When used as coatings, cobalt borides increase the lifespan of metal parts by imparting higher corrosion and wear resistance. This property is particularly useful in harsh environments .

Ethanol Oxidation

Amorphous heterogeneous catalysts composed of cobalt-nickel boride (NiCoB) and tungstate (WO3) have been designed for ethanol oxidation. This process offers a practical way to produce energy-efficient hydrogen while upgrading biomass .

作用机制

Target of Action

Cobalt boride (CoB) is a refractory material that primarily targets hydrogen storage and fuel cell technologies . It is also an effective hydrogenation catalyst used in organic synthesis . In materials science, cobalt boride is known for its exceptional resistance to oxidation, making it useful in increasing the lifespan of metal parts when used as a coating .

Mode of Action

Cobalt boride interacts with its targets through a variety of mechanisms. As a catalyst in the hydrolysis of sodium borohydride (NaBH4), cobalt boride facilitates the generation of hydrogen . When used as a hydrogenation catalyst in organic synthesis, cobalt boride has been found to be highly selective, even exceeding other cobalt-containing catalysts such as Raney cobalt . The mode of action of cobalt boride is also influenced by its preparation method. For instance, when prepared by reducing a cobalt salt with sodium borohydride, the surface area of the catalyst is maximized, enhancing its catalytic properties .

Biochemical Pathways

This reaction is crucial in renewable energy storage and conversion devices .

Pharmacokinetics

It’s known that cobalt boride is produced under high temperatures (around 1500°c) and can be used to create coatings on iron by boriding .

Result of Action

The result of cobalt boride’s action is multifaceted. In the field of materials science, cobalt boride increases the lifespan of metal parts by imparting surfaces with higher corrosion and wear resistance . In renewable energy and fuel cell technologies, cobalt boride acts as a catalyst, facilitating the generation of hydrogen . In organic synthesis, cobalt boride serves as an effective hydrogenation catalyst .

Action Environment

The action, efficacy, and stability of cobalt boride can be influenced by various environmental factors. For instance, the preparation of cobalt boride as a catalyst involves reducing a cobalt salt with sodium borohydride, a process that can be affected by the surrounding environment . Additionally, the catalytic properties of cobalt boride in the hydrolysis of sodium borohydride can be influenced by the reaction environment .

安全和危害

未来方向

属性

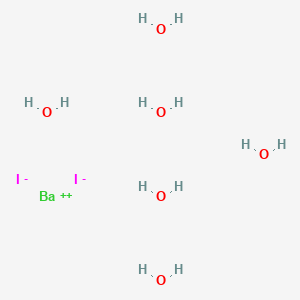

| { "Design of the Synthesis Pathway": "The synthesis pathway for COBALT BORIDE involves a solid-state reaction between cobalt oxide and boron oxide at high temperature.", "Starting Materials": [ "Cobalt oxide (CoO)", "Boron oxide (B2O3)" ], "Reaction": [ "Mix cobalt oxide and boron oxide in a stoichiometric ratio", "Grind the mixture to obtain a homogeneous powder", "Load the powder mixture into a high-temperature furnace", "Heat the mixture to a temperature range of 900-1200°C under an inert atmosphere (argon or nitrogen) for several hours", "Cool the furnace to room temperature and collect the resulting COBALT BORIDE powder" ] } | |

CAS 编号 |

12619-68-0 |

产品名称 |

COBALT BORIDE |

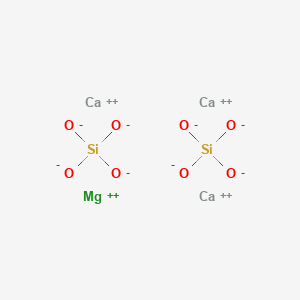

分子式 |

B2Co3+6 |

分子量 |

198.42 |

IUPAC 名称 |

boron;cobalt(2+) |

InChI |

InChI=1S/2B.3Co/q;;3*+2 |

InChI 键 |

QSOMCIJHXYGMAO-UHFFFAOYSA-N |

SMILES |

[B].[B].[Co+2].[Co+2].[Co+2] |

产品来源 |

United States |

Q & A

Q1: What is the molecular formula of cobalt boride?

A1: Cobalt boride doesn't have a single, fixed molecular formula. Instead, it exists as a range of compounds with varying cobalt-to-boron ratios, including CoB, Co2B, and Co3B. [, , , ]

Q2: Can you describe the crystal structure of cobalt boride?

A2: The crystal structure of cobalt boride depends on the specific stoichiometry. For instance, Co2B adopts a tetragonal structure (C16), while CoB exhibits an orthorhombic structure. [, , ] Amorphous cobalt boride structures, lacking long-range order, are also commonly reported. [, , , ]

Q3: How does the presence of boron influence the properties of cobalt in cobalt boride?

A3: Boron incorporation introduces lattice strain in the cobalt crystal structure, potentially lowering the thermodynamic and kinetic barriers for reactions like hydroxylation. [] This strain can significantly impact the catalytic properties of cobalt boride. []

Q4: Does cobalt boride exhibit magnetic properties?

A4: Yes, various cobalt boride compositions display magnetic properties. For example, Co3B nanoparticles are ferromagnetic, exhibiting a saturation magnetization of 91 A m2 kg-1 and a coercive field of 0.14 T at 5 K. []

Q5: What are some notable catalytic applications of cobalt boride?

A5: Cobalt boride demonstrates catalytic activity in various reactions, including:

- Sodium borohydride hydrolysis: Cobalt boride nanoparticles, particularly when supported on materials like Mobil Crystalline Material 41 (MCM-41), enhance the catalytic activity for sodium borohydride hydrolysis for hydrogen production. []

- Oxygen evolution reaction (OER): Cobalt boride exhibits promising activity for OER, a crucial reaction in water electrolysis for hydrogen production. Studies highlight a correlation between its magnetic properties and OER activity. [, , , , , , , ]

- Hydrogen evolution reaction (HER): Cobalt boride shows promise as an electrocatalyst for HER, another essential half-reaction in water splitting. Doping with elements like zinc can further enhance its HER activity. [, , ]

- Nitrate reduction reaction (NitRR): Cobalt boride nanoparticles supported on carbon paper exhibit promising electrocatalytic activity for the reduction of nitrates to ammonia, a valuable process for ammonia synthesis under ambient conditions. []

- Other catalytic applications: Cobalt boride acts as a heterogeneous catalyst in reactions like the decomposition of hydrogen peroxide, the reduction of nitrate to ammonia by borohydride, and the reduction of azobenzene to hydrazobenzene by hydrazine. []

Q6: How does the catalytic activity of cobalt boride compare to that of other commonly used catalysts?

A6: Studies show that cobalt boride exhibits comparable and, in some cases, even superior catalytic activity to traditional catalysts. For instance, its OER performance can rival that of noble metal oxides like iridium oxide (IrO2) and ruthenium oxide (RuO2). []

Q7: What factors influence the catalytic activity of cobalt boride?

A7: Several factors contribute to the catalytic activity of cobalt boride:

- Composition: The cobalt-to-boron ratio significantly impacts activity, with different stoichiometries exhibiting varying performances. [, ]

- Structure and Morphology: Amorphous cobalt boride often demonstrates higher activity than its crystalline counterparts due to its larger surface area and unique electronic properties. [, , ] Additionally, nanostructuring and the presence of defects can significantly enhance catalytic performance. [, , ]

- Support material: Supporting cobalt boride on materials like MCM-41, graphene, or carbon nanotubes can enhance its activity, stability, and conductivity. [, , , ]

- Doping: Introducing dopants like zinc or phosphorus can further tailor the electronic structure and catalytic properties of cobalt boride. [, ]

- Surface Chemistry: The surface chemistry of cobalt boride, including the oxidation state of cobalt and the presence of boron species, plays a crucial role in its catalytic behavior. In some cases, in situ surface transformations during electrochemical reactions can lead to the formation of active catalytic sites, such as cobalt oxyhydroxide. [, ]

Q8: What are the advantages of using cobalt boride as a catalyst?

A8: Cobalt boride presents several advantages as a catalyst:

Q9: Is cobalt boride stable under various conditions?

A9: The stability of cobalt boride depends on the specific environment and operating conditions. While generally stable, it can undergo transformations or degradation under certain circumstances. For example:

- High Temperatures: At elevated temperatures, cobalt boride can decompose or undergo phase transitions, potentially impacting its performance. [, ]

- Electrochemical conditions: During electrochemical reactions, cobalt boride can undergo surface oxidation, forming species like cobalt oxyhydroxide. While this surface transformation can enhance catalytic activity in some cases, it can also lead to degradation over time. [, , ]

- Air Exposure: Air shelving can negatively affect the performance of cobalt boride coatings, potentially due to surface oxidation or other degradation pathways. []

Q10: What strategies are employed to improve the stability of cobalt boride?

A10: Several approaches can enhance the stability of cobalt boride:

- Controlling Synthesis Conditions: Carefully optimizing the synthesis parameters, such as temperature, pH, and reducing agents, can influence the final structure and stability of cobalt boride. [, ]

- Suitable Electrolytes: Selecting appropriate electrolytes that minimize side reactions and degradation can improve the long-term stability of cobalt boride electrodes in electrochemical applications. []

Q11: How does cobalt boride interact with different support materials?

A11: Cobalt boride exhibits good compatibility with various support materials, including carbon-based materials like graphene, carbon nanotubes, and activated carbon, as well as metal foams and oxides. [, , , , , ] These supports can improve electron conductivity, enhance mass transport, and prevent agglomeration of cobalt boride nanoparticles, ultimately boosting their catalytic performance.

Q12: Does cobalt boride have applications beyond catalysis?

A12: Yes, apart from its catalytic potential, cobalt boride finds applications in other areas:

- Lithium-Sulfur Batteries: Cobalt boride composites are being explored as sulfur hosts in lithium-sulfur batteries, aiming to improve their capacity, cycling stability, and rate performance. [, , ]

- Wear-Resistant Coatings: Due to their hardness and wear resistance, cobalt boride layers, often applied through processes like pack cementation, can improve the durability of materials like steels and cobalt-chromium-molybdenum (CoCrMo) alloys used in demanding applications. [, , , ]

- Biomedical Applications: The biocompatibility of cobalt boride, combined with its wear and corrosion resistance, makes it attractive for biomedical applications like coatings for orthopedic implants. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

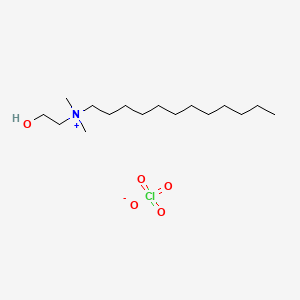

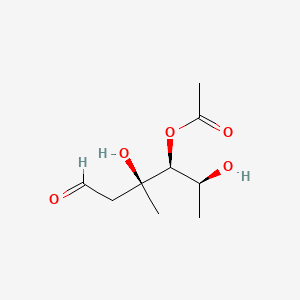

![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)

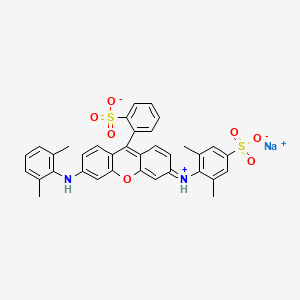

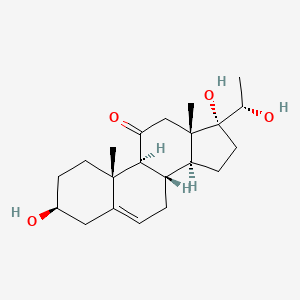

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)